3-Methoxy-5-nitrobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-3-5(8(9,10)11)2-6(4-7)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVPJVRLLHBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334403 | |
| Record name | 3-Methoxy-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-79-0 | |
| Record name | 3-Methoxy-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-5-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nucleophilic Aromatic Substitution Route:an Alternative Industrial Method Involves Using 3 Chloro 5 Nitrotrifluorotoluene As the Starting Material. in This Process, the Chlorine Atom is Displaced by a Methoxy Group Through a Nucleophilic Aromatic Substitution Reaction. This is Typically Achieved by Reacting the Starting Material with an Alkali Metal Methoxide, Such As Sodium Methoxide, in an Alcohol Solvent. the Reaction Temperature is Generally Controlled Within a Specific Range, for Instance, 60 to 80 Degrees Celsius, with Continuous Stirring to Ensure the Reaction Proceeds to Completion.boulingchem.com
| Route | Starting Material | Key Reagents | Typical Conditions |
|---|---|---|---|
| Nitration | 3-Methoxybenzotrifluoride | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Controlled temperature and pressure |
| Nucleophilic Substitution | 3-Chloro-5-nitrobenzotrifluoride | Sodium Methoxide, Alcohol (solvent) | 60-80 °C, continuous stirring |
For scaling up production, particularly for nitration reactions which are highly exothermic, transitioning from batch reactors to continuous flow reactors is a key consideration. Continuous flow systems offer superior control over mass and heat transfer, enhancing safety and reproducibility. acs.orgacs.org Systematically investigating process parameters like temperature, residence time, and reagent concentrations allows for optimization, leading to high conversion rates and product selectivity on a kilogram scale and beyond. acs.org
Reactivity and Mechanistic Investigations of 3 Methoxy 5 Nitrobenzotrifluoride
Electronic and Steric Effects on 3-Methoxy-5-nitrobenzotrifluoride Reactivity
The unique substitution pattern of this compound, with groups at the 1, 3, and 5 positions, results in a distinct electronic landscape that influences its chemical behavior.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect. nih.govtcichemicals.com This property significantly deactivates the aromatic ring towards electrophilic substitution by reducing its electron density. lumenlearning.comlibretexts.orgyoutube.com The deactivation makes reactions that require an electron-rich aromatic ring, such as Friedel-Crafts alkylation or acylation, less favorable.
Conversely, the strong electron-withdrawing nature of the -CF3 group enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov This effect is crucial for understanding reactions like nucleophilic aromatic substitution. The -CF3 group, along with the nitro group, helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during such reactions. libretexts.org Electrochemical data confirms this, showing that benzotrifluoride (B45747) is reduced more easily than benzene (B151609) or toluene. acs.org The -CF3 group is considered a deactivating, meta-directing substituent in electrophilic aromatic substitution. youtube.com
The methoxy (B1213986) (-OCH3) and nitro (-NO2) groups exert profound and opposing electronic effects on the aromatic ring, which, in combination with the trifluoromethyl group, directs the outcome of reactions.
The nitro group is one of the strongest electron-withdrawing groups, deactivating the benzene ring towards electrophilic attack by approximately a million-fold compared to benzene itself. lumenlearning.comlibretexts.org It deactivates through both a strong inductive effect and a resonance effect. This significant reduction in electron density makes the positions ortho and para to the nitro group highly electron-deficient and thus prime targets for nucleophiles. libretexts.org
The methoxy group , in contrast, has a dual nature. It is electron-withdrawing by induction due to the oxygen atom's electronegativity but is strongly electron-donating by resonance, as the oxygen's lone pairs can delocalize into the aromatic ring. lumenlearning.comlibretexts.org This resonance effect increases the electron density at the ortho and para positions, making the methoxy group a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. lumenlearning.comlibretexts.org In this compound, the methoxy group's activating, electron-donating resonance effect is counteracted by the powerful deactivating effects of both the nitro and trifluoromethyl groups. However, its presence is critical in certain transformations, such as nucleophilic aromatic substitution, where it can act as a leaving group.
Reduction Reactions of the Nitro Group in this compound
The reduction of the nitro group to an amine is a fundamental transformation, yielding 3-amino-5-methoxybenzotrifluoride, a valuable synthetic intermediate. This can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.
Catalytic hydrogenation is a widely used method for reducing aromatic nitro groups. masterorganicchemistry.com The reaction typically proceeds via intermediate species such as nitroso and hydroxylamine (B1172632) compounds before forming the final amine. unimi.it
Common catalysts for this transformation include:
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high efficiency and activity under mild conditions (e.g., room temperature and atmospheric pressure of hydrogen). commonorganicchemistry.comorganic-chemistry.org
Raney Nickel (Raney Ni): An effective alternative, Raney Nickel is particularly useful when the substrate contains halides (I, Br, Cl) that could be susceptible to hydrogenolysis (dehalogenation) with Pd/C. commonorganicchemistry.com
Other Metals: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (like HCl) are also effective for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com
The selection of the catalyst and reaction conditions is crucial to ensure high selectivity for the amine product and to avoid side reactions.
| Catalyst System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| H₂ + Pd/C | H₂ (gas), Methanol or Ethanol solvent, Room Temp. | High efficiency, common choice for nitro reductions. | commonorganicchemistry.com |
| H₂ + Raney Nickel | H₂ (gas), various solvents | Used to avoid dehalogenation of aromatic halides. | commonorganicchemistry.com |
| Fe + Acid (e.g., HCl, AcOH) | Aqueous or alcoholic solvents | Mild method, can be selective in the presence of other reducible groups. | masterorganicchemistry.com |
| SnCl₂ | Acidic or alcoholic solvents | Mild reducing agent, good for sensitive substrates. | commonorganicchemistry.com |
Electrochemical reduction offers a scalable and often more environmentally friendly alternative to traditional chemical reductants. acs.orgresearchgate.net The process involves the direct transfer of electrons to the nitro group at a cathode surface. The general mechanism for nitrobenzene (B124822) reduction, established by Haber, proceeds through nitroso and hydroxylamine intermediates to the final aniline (B41778) product. unimi.it
For the electrochemical reduction of nitrobenzotrifluorides, a divided cell is typically used to prevent the oxidation of the resulting aniline product at the anode. acs.org The choice of cathode material is critical for the efficiency and selectivity of the reduction, as it influences the overpotential for the competing hydrogen evolution reaction (HER). acs.org Materials with a high overpotential for HER are preferred for organic reductions in protic media. acs.org
A screening of cathode materials for the reduction of 3-nitrobenzotrifluoride (B1630513) derivatives identified several effective options.
| Cathode Material | Description | Suitability for Nitro Reduction | Reference |
|---|---|---|---|
| Lead (Pb) | Metal electrode with high HER overpotential. | Prominent material for electro-organic reductions. | acs.org |
| Leaded Bronze (CuSn7Pb15) | Alloy electrode. | Shown to be effective for the reduction of 3-nitrobenzotrifluoride. | acs.org |
| Graphite (Cgr) | Carbon allotrope. | Selected for screening due to high HER overpotential. | acs.org |
| Glassy Carbon (GC) | A non-graphitizing carbon. | Also considered for its high HER overpotential. | acs.org |
| Stainless Steel | Corrosion-resistant alloy. | A prominent material for electro-organic reductions. | acs.org |
Studies have demonstrated the successful multigram-scale electrosynthesis of 3-trifluoromethylanilines from their corresponding nitro precursors using this methodology. acs.org
Nucleophilic Aromatic Substitution Reactions Involving the Methoxy Group
Nucleophilic aromatic substitution (SNAr) is a key reaction for arenes bearing strong electron-withdrawing groups. libretexts.org In this compound, the aromatic ring is highly activated for SNAr due to the presence of both the nitro and trifluoromethyl groups at positions meta to each other. These groups stabilize the intermediate Meisenheimer complex formed when a nucleophile attacks the ring. libretexts.orgnih.gov
While halides are typical leaving groups in SNAr reactions, the methoxy group can also be displaced by strong nucleophiles, particularly when the ring is sufficiently activated. nih.gov The reaction proceeds via a two-stage addition-elimination mechanism. libretexts.org
Addition: A nucleophile attacks the carbon atom bearing the methoxy group (C-1), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate (Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions, and is effectively stabilized by the electron-withdrawing nitro group at the para-like position (C-5) and the trifluoromethyl group at the other meta position (C-3).
Elimination: The leaving group (methoxide, CH3O-) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
This type of reaction allows for the introduction of a variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the C-1 position, displacing the methoxy group. nih.govresearchgate.net The high degree of activation provided by the -NO2 and -CF3 groups facilitates this transformation, which might otherwise require harsh conditions. nih.gov
Exploration of Other Key Chemical Transformations and Reaction Mechanisms
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity conferred by its functional groups: the nitro group, the trifluoromethyl group, and the activated aromatic ring. sigmaaldrich.comuni.lu
Reduction of the Nitro Group
One of the most common and synthetically useful transformations of this compound is the reduction of the nitro group to an amino group, yielding 3-amino-5-methoxybenzotrifluoride. This aniline derivative is a valuable building block for pharmaceuticals and agrochemicals. The reduction can be achieved through various methods, including catalytic hydrogenation or using chemical reducing agents. google.com
A notable method is the scalable electrochemical reduction of nitrobenzotrifluorides. acs.org This process is performed in a divided cell and can be translated to a continuous flow electrolysis system, allowing for large-scale production. The reaction typically uses a lead or leaded bronze cathode in a water/methanol solvent system with sulfuric acid as the proton source. acs.org The resulting product is often isolated as the anilinium bisulfate salt. acs.org
Table 2: Conditions for Electrochemical Reduction of a Substituted Nitrobenzotrifluoride
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 3-Nitrobenzotrifluoride derivatives | acs.org |
| Cell Type | Divided cell with Nafion membrane | acs.org |
| Cathode Material | Leaded Bronze (CuSn7Pb15), Lead (Pb) | acs.org |
| Solvent | 1:1 H₂O/MeOH | acs.org |
| Acid Source | H₂SO₄ | acs.org |
| Mode | Constant-current | acs.org |
| Product | 3-Trifluoromethylanilinium bisulfate derivatives | acs.org |
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when they are positioned ortho or para to the leaving group. libretexts.org
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organohalide and a boronic acid. wikipedia.orglibretexts.org While this compound itself is not a substrate for this reaction, its halogenated derivatives are. For example, a bromo-substituted analogue, such as 3-Amino-5-bromobenzotrifluoride, could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents onto the aromatic ring. chemicalbook.com The reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. organic-chemistry.orgnih.gov
Applications of 3 Methoxy 5 Nitrobenzotrifluoride in Advanced Organic Synthesis
3-Methoxy-5-nitrobenzotrifluoride as a Versatile Building Block for Complex Molecular Architectures
This compound is a valuable and versatile building block in organic synthesis, primarily due to the unique reactivity conferred by its specific arrangement of functional groups. boulingchem.com The presence of a methoxy (B1213986) group, a nitro group, and a trifluoromethyl group on the benzene (B151609) ring allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex molecules. boulingchem.com
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This electronic effect, combined with the directing effects of the methoxy and nitro groups, allows for regioselective reactions at various positions on the ring. Chemists can strategically utilize these groups to introduce other functionalities or to build upon the existing scaffold to create more intricate molecular architectures. boulingchem.com
The synthetic utility of this compound lies in its ability to participate in a variety of chemical reactions. For instance, the nitro group can be readily reduced to an amino group, which can then be further modified through diazotization or acylation reactions. This opens up pathways to a diverse array of substituted aniline (B41778) derivatives.
Furthermore, the aromatic ring itself can undergo nucleophilic aromatic substitution reactions, where the nitro group can be displaced by various nucleophiles. The electron-withdrawing nature of the trifluoromethyl group facilitates such substitutions. The methoxy group can also be cleaved to a hydroxyl group, providing another point for functionalization.
The strategic manipulation of these functional groups allows for the stepwise and controlled construction of complex organic molecules. boulingchem.com Its utility as a foundational component is evident in its application in various fields, including the synthesis of pharmaceuticals, agrochemicals, and specialty materials. boulingchem.comindofinechemical.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₃ indofinechemical.comcalpaclab.com |
| Molecular Weight | 221.13 g/mol calpaclab.comsigmaaldrich.com |
| Melting Point | 36-38 °C sigmaaldrich.com |
| CAS Number | 328-79-0 indofinechemical.comcalpaclab.com |
| Appearance | Solid boulingchem.com |
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. boulingchem.comindofinechemical.com Its unique trifluoromethyl, methoxy, and nitro-substituted benzene structure provides a versatile scaffold for the construction of complex molecules with potential therapeutic applications. boulingchem.com
One notable application is in the synthesis of gefitinib (B1684475), an anticancer drug. A novel synthesis of gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, which is then subjected to a series of reactions including nitration, reduction, cyclization, and chlorination to yield the final product. mdpi.com While not directly starting from this compound, this synthesis highlights the importance of the substituted nitrobenzene (B124822) scaffold in pharmaceutical synthesis.
The reduction of the nitro group in this compound to an amine is a key transformation that opens up a plethora of synthetic possibilities. For example, 3-methoxy-5-nitroaniline (B1585972) can be prepared from 3,5-dinitroanisole (B1346779) by reduction of one of the nitro groups. chemicalbook.com This resulting aniline can then be further functionalized. For instance, it can be diazotized and treated with copper(I) bromide to yield 1-bromo-3-methoxy-5-nitrobenzene, which can then be reduced to 3-bromo-5-methoxyaniline. These halogenated and aminated derivatives are valuable precursors for more complex pharmaceutical intermediates.
The trifluoromethyl group is a common motif in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The presence of this group in this compound makes it an attractive starting material for the development of new drug candidates.
Development of Agrochemical Compounds Utilizing this compound Derivatives
The trifluoromethyl group is a key structural feature in many modern agrochemicals, and as such, benzotrifluoride (B45747) derivatives are important intermediates in their synthesis. researchgate.net this compound, with its trifluoromethyl, methoxy, and nitro functionalities, serves as a valuable building block for the creation of novel agrochemical compounds. indofinechemical.com
The synthesis of various agrochemicals often involves the modification of the functional groups present on the this compound core. For instance, the nitro group can be reduced to an amine, which can then be further derivatized to introduce herbicidal or pesticidal activity. The methoxy group can also be manipulated to alter the compound's properties and biological activity.
An example of a related synthesis that demonstrates the utility of the nitrobenzotrifluoride scaffold is the preparation of 4-chloro-3,5-dinitro-BTF through the nitration of 4-chlorobenzotrifluoride (B24415) (PCBTF). researchgate.net The chlorine atom in this intermediate can be readily replaced by various nucleophiles, leading to a diverse range of compounds with potential agrochemical applications. researchgate.net This highlights the general strategy of using substituted benzotrifluorides as platforms for developing new active ingredients for crop protection.
The development of new agrochemicals is crucial for ensuring food security, and the use of versatile building blocks like this compound and its derivatives plays a significant role in this process.
Role in the Synthesis of Fluorinated Specialty Chemicals and Dyes
Benzotrifluoride and its derivatives are important intermediates in the production of various specialty chemicals, including dyes. researchgate.net The trifluoromethyl group can impart unique properties to these molecules, such as enhanced stability and specific color characteristics. This compound, with its reactive functional groups, serves as a valuable precursor in the synthesis of fluorinated specialty chemicals and dyes. boulingchem.com
The synthesis of these specialized molecules often involves leveraging the reactivity of the nitro and methoxy groups on the this compound ring. For instance, the nitro group can be reduced to an amine, which is a common step in the synthesis of azo dyes. This amine can then be diazotized and coupled with other aromatic compounds to produce a wide range of colors.
Furthermore, the trifluoromethyl group itself can influence the spectral properties of the resulting dyes, potentially leading to brighter and more lightfast colors. The synthesis of fluorinated 7-diethylaminophenoxazin-5-ones and 9-diethylamino-5H-benzo[a]phenoxazine-5-ones, for example, demonstrates the use of fluorinated aromatics in creating new dye structures. researchgate.net While not a direct use of this compound, this illustrates the broader importance of fluorinated building blocks in the dye industry.
The development of new specialty chemicals and dyes with improved properties is an ongoing area of research, and the use of versatile fluorinated intermediates like this compound is expected to continue to play a significant role.
Contributions to Fluorous Synthesis Methodologies through Benzotrifluoride Analogs
Benzotrifluoride (BTF) and its analogs have emerged as important solvents and components in fluorous synthesis methodologies. researchgate.netugent.be Fluorous synthesis is a technique that utilizes highly fluorinated compounds to facilitate the separation and purification of reaction products. nih.gov While this compound itself is not a fluorous solvent, its parent compound, benzotrifluoride, and related analogs are crucial for this methodology. researchgate.netnih.gov
Benzotrifluoride is considered a "lightly fluorinated" solvent and possesses the unique ability to dissolve both conventional organic molecules and highly fluorinated compounds. researchgate.net This property makes it an ideal "hybrid" solvent for fluorous synthesis, bridging the solubility gap between the two phases. nih.gov This allows for homogeneous reaction conditions, followed by easy separation of the fluorous-tagged products or reagents by liquid-liquid extraction with a fluorous solvent like perfluorohexane. researchgate.netnih.gov
The use of benzotrifluoride and its derivatives as solvents in fluorous synthesis offers several advantages over traditional organic solvents. They are often more environmentally friendly and can be recycled more easily. researchgate.netugent.be Furthermore, they can be used in a wide range of chemical reactions, including radical, ionic, and transition-metal-catalyzed processes. researchgate.netugent.be
The development of fluorous synthesis has been a significant advancement in synthetic chemistry, and the unique properties of benzotrifluoride and its analogs have been instrumental in its success. While this compound is primarily used as a building block, its structural relationship to the key solvents in fluorous chemistry underscores the broader importance of the benzotrifluoride scaffold in modern organic synthesis.
Medicinal Chemistry Research Involving 3 Methoxy 5 Nitrobenzotrifluoride
Exploration of Biological Activities and Therapeutic Potential
Antimicrobial Properties and Mechanisms of Action
No published studies on the antimicrobial properties of 3-Methoxy-5-nitrobenzotrifluoride are currently available.
Antioxidant Effects and Comparative Efficacy Studies
There is no available research on the antioxidant effects of this compound.
Anticancer Activity and Investigation of Antiproliferative Mechanisms (e.g., Apoptosis Induction)
Specific studies on the anticancer activity of this compound have not been found in the scientific literature.
Anti-inflammatory Investigations and Pathway Modulation
Research into the anti-inflammatory properties of this compound is not present in the available scientific databases.
Molecular Mechanisms of Action and Target Identification
Interaction with Specific Molecular Targets, Enzymes, and Receptors
There are no documented studies on the molecular targets or specific interactions of this compound with enzymes or receptors.
Inhibition of Poly(ADP-ribose) Polymerase (PARP) Pathways and DNA Repair Modulation
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair. nih.gov PARP1, in particular, plays a pivotal role in the repair of single-strand DNA breaks (SSBs). nih.gov When these breaks occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. nih.gov Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. nih.gov In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for DSB repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. nih.govnih.gov
The development of PARP inhibitors has been a significant breakthrough in cancer treatment. google.com Many of these inhibitors are structurally designed to mimic the nicotinamide (B372718) moiety of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme. nih.gov Research into novel PARP inhibitors has explored a wide range of chemical scaffolds, including substituted benzamides. nih.govnih.gov For instance, 3-substituted benzamides have been synthesized and evaluated for their ability to inhibit PARP. nih.gov The rationale behind exploring such derivatives often involves optimizing the binding affinity and selectivity for the PARP1 enzyme. Molecular docking studies of various benzamide (B126) derivatives have shown that they can form multiple hydrogen bond interactions within the catalytic pocket of PARP-1, contributing to their inhibitory potency. nih.gov
While direct studies on this compound as a PARP inhibitor are scarce, its core structure can be envisioned as a starting point for the synthesis of more complex benzamide derivatives. The trifluoromethyl group can influence the electronic properties and lipophilicity of a molecule, potentially affecting its binding to the PARP active site. The methoxy (B1213986) and nitro groups offer sites for further chemical modification to enhance potency and selectivity.
Role of Nitro Group Bioreduction in Cellular Macromolecule Interactions
The nitroaromatic group is a key feature in a class of compounds known as hypoxia-activated prodrugs (HAPs). nih.gov Solid tumors often contain regions of low oxygen concentration, or hypoxia, which makes them resistant to conventional radiotherapy and chemotherapy. nih.govnih.gov The unique environment of hypoxic cells can be exploited by designing drugs that are selectively activated under these conditions.
Nitroaromatic compounds can undergo bioreduction, a process where enzymes such as nitroreductases reduce the nitro group to form highly reactive species like nitroso, hydroxylamino, and amino derivatives. scielo.brresearchgate.net This reduction can occur through a one-electron or two-electron pathway. scielo.br Under normal oxygen levels (normoxia), the initially formed nitro radical anion can be re-oxidized back to the parent nitro compound, limiting its cytotoxic effect. researchgate.net However, under hypoxic conditions, further reduction occurs, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules like DNA and proteins, causing cell death. researchgate.net
This bioreductive activation is a critical aspect of the therapeutic strategy for some nitroaromatic anticancer agents. nih.govengconfintl.org The presence of a nitro group, such as in this compound, suggests potential for its derivatives to act as bioreductive drugs. The electronic nature of the benzotrifluoride (B45747) scaffold could influence the reduction potential of the nitro group, thereby modulating its activation under hypoxic conditions.
The interaction of the reduced nitro group with cellular macromolecules is the ultimate cause of cytotoxicity for these types of compounds. The generated hydroxylamines and their further metabolites can form adducts with DNA, leading to DNA damage and apoptosis. researchgate.net
In Vitro and In Vivo Pharmacological Studies of this compound and its Derivatives
In Vitro Studies
In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of new compounds. For potential PARP inhibitors, these assays typically measure the inhibition of the PARP enzyme itself and the cytotoxic effect on cancer cell lines.
For example, a series of novel benzamide derivatives were synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound. In one study, a benzamide derivative, compound 13f , exhibited potent anticancer activity against HCT116 and DLD-1 human colorectal cancer cells with IC₅₀ values of 0.30 µM and 2.83 µM, respectively. nih.gov This compound also showed a strong inhibitory effect on the PARP-1 enzyme with an IC₅₀ of 0.25 nM. nih.gov
Similarly, novel phenoxyacetamide derivatives have been investigated for their apoptotic-inducing effects against HepG2 hepatocellular cancer cells, with some compounds showing potent activity. nih.gov Quinoxaline-based derivatives have also been designed as PARP-1 inhibitors, with some compounds demonstrating IC₅₀ values in the nanomolar range against the enzyme and significant antiproliferative activity against breast cancer cell lines. nih.gov
Table 1: In Vitro Activity of Selected Benzamide and Related Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | PARP-1 Inhibition IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 13f | HCT116 | 0.30 | 0.25 | nih.gov |
| 13f | DLD-1 | 2.83 | 0.25 | nih.gov |
| Compound 5 | MDA-MB-436 | 2.57 | 3.05 | nih.gov |
| Compound 8a | MDA-MB-436 | - | 2.31 | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
In Vivo Studies
Compounds that show promising in vitro activity are often advanced to in vivo studies using animal models to assess their efficacy and safety in a whole organism. These studies are crucial for determining the therapeutic potential of a drug candidate.
For instance, a novel phenoxyacetamide derivative was evaluated for its in vivo anticancer effects. nih.gov The study demonstrated that the compound could significantly inhibit tumor growth in a mouse model of hepatocellular carcinoma. nih.gov
In another study, a 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivative, compound 15 , was investigated for its anti-tumor efficacy in a gastric carcinoma mouse model. nih.gov The compound exhibited significant tumor growth inhibition, with a tumor inhibition rate (TIR) of 80.2% at a high dose, which was superior to the positive control, 5-Fluorouracil (TIR of 60.8%). nih.gov Importantly, the compound was well-tolerated by the animals, as indicated by a gradual increase in body weight consistent with the control group. nih.gov
Table 2: In Vivo Anti-Tumor Efficacy of a Flavonoid Benzimidazole Derivative
| Treatment Group | Tumor Inhibition Rate (TIR) % | Reference |
|---|---|---|
| Compound 15 (High Dose) | 80.2 | nih.gov |
| Compound 15 (Middle Dose) | 67.8 | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
These in vitro and in vivo findings for related derivatives underscore the potential of the benzamide and nitroaromatic scaffolds in the development of novel anticancer agents. While direct evidence for this compound is lacking, the research on analogous structures provides a strong rationale for its potential as a precursor or a key building block in the synthesis of future PARP inhibitors and bioreductive drugs.
Agrochemical Research and Design Principles Utilizing 3 Methoxy 5 Nitrobenzotrifluoride
Strategic Incorporation of Trifluoromethyl and Methoxy (B1213986) Groups in Agrochemical Design
The design of effective agrochemicals hinges on the precise control of a molecule's properties to optimize its interaction with the target pest, its stability in the environment, and its safety profile. The trifluoromethyl (-CF3) and methoxy (-OCH3) groups, both present in 3-Methoxy-5-nitrobenzotrifluoride, are frequently incorporated into bioactive molecules to achieve these goals. nih.govmdpi.com
The methoxy group (-OCH3) , while also influencing lipophilicity, primarily acts as a hydrogen bond acceptor and can be a key determinant in how a molecule binds to its target receptor. Its electronic properties are generally electron-donating through resonance, which contrasts with the electron-withdrawing nature of the trifluoromethyl group. This electronic interplay between the methoxy and trifluoromethyl groups on a benzene (B151609) ring can be used to fine-tune the reactivity and binding affinity of the molecule. mdpi.com Strategically placing a methoxy group can also block potential sites of metabolism, complementing the role of the -CF3 group in enhancing metabolic stability. mdpi.com
The combined presence of these two groups in a single building block like this compound provides chemists with a powerful tool for creating new agrochemical candidates with a desirable balance of properties.
Impact of the this compound Moiety on Lipophilicity and Metabolic Stability of Agrochemical Candidates
The table below summarizes the expected influence of each functional group within the this compound moiety on key agrochemical properties.
| Functional Group | Key Property Influence | Impact on Agrochemical Profile |
| Trifluoromethyl (-CF3) | High Lipophilicity, Strong Electron-Withdrawing, High Metabolic Stability nih.gov | Enhances membrane permeability and resistance to enzymatic degradation. nih.gov |
| Methoxy (-OCH3) | Moderate Lipophilicity, Electron-Donating (Resonance), Hydrogen Bond Acceptor mdpi.com | Modulates binding affinity and can block metabolic pathways. mdpi.com |
| Nitro (-NO2) | Low Lipophilicity (Polar), Strong Electron-Withdrawing, Metabolic Handle | Increases polarity and provides a site for synthetic modification (e.g., reduction to amine). |
Synthesis and Evaluation of Novel Agrochemicals Derived from this compound
This compound is a valuable starting material for the synthesis of more complex agrochemicals due to the versatile reactivity of its functional groups. boulingchem.com The primary synthetic route involves the chemical modification of the nitro group, which serves as a synthetic handle. boulingchem.com
A common and powerful transformation is the reduction of the nitro group to an amine (-NH2), yielding 3-amino-5-methoxybenzotrifluoride. This amine is a nucleophile and a key intermediate that can be readily functionalized to build a wide array of derivatives. For example, the amine can be acylated, alkylated, or used to form heterocyclic structures, which are common motifs in many classes of pesticides. researchgate.netacs.org
The general synthetic utility is outlined in the following scheme:
Reduction: The starting material, this compound, undergoes reduction, typically using methods like catalytic hydrogenation or metal-acid reduction, to convert the nitro group into an amine.
Functionalization: The resulting 3-amino-5-methoxybenzotrifluoride can then be reacted with various electrophiles to create a library of new chemical entities.
Evaluation: These novel compounds are then evaluated for their biological activity against target pests such as insects, fungi, or weeds. This screening process identifies promising lead compounds for further development.
Research in this area focuses on creating derivatives and evaluating their efficacy. The table below presents examples of compound classes that could be synthesized from this scaffold and their potential agrochemical applications.
| Derivative Class | Synthetic Modification | Potential Agrochemical Application |
| Amides/Ureas | Acylation or reaction with isocyanates | Herbicides, Fungicides |
| Sulfonamides | Reaction with sulfonyl chlorides | Herbicides |
| Pyridyl Ethers | Nucleophilic aromatic substitution with a suitable pyridine (B92270) derivative | Insecticides, Fungicides acs.org |
| Triazoles/Imidazoles | Cyclization reactions to form heterocyclic rings | Fungicides |
The development of pesticides containing the trifluoromethylpyridine (TFMP) fragment, for instance, has become a significant area of crop protection research. acs.org The 3-amino-5-methoxybenzotrifluoride intermediate could be a building block in constructing such complex structures, combining the favorable properties of the benzotrifluoride (B45747) moiety with the known bioactivity of the pyridine ring system. researchgate.netacs.org Through such synthetic strategies, this compound continues to be a relevant and valuable platform for the discovery of next-generation agrochemicals.
Computational Chemistry and Spectroscopic Characterization of 3 Methoxy 5 Nitrobenzotrifluoride
Quantum Chemical Studies and Molecular Modeling
Quantum chemical studies and molecular modeling are powerful tools for understanding the intrinsic properties of molecules like 3-Methoxy-5-nitrobenzotrifluoride. These computational methods allow for the detailed investigation of its electronic structure and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Theoretical calculations for compounds similar to this compound have been performed using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with basis sets like 6-31G+(d,p) or 6-311++G(d,p). nih.govresearchgate.net These calculations are employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state energy minimum. researchgate.net
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. oaji.netresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. oaji.net Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability. oaji.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This can indicate higher chemical reactivity and potential biological activity. nih.govoaji.net For aromatic compounds with multiple functional groups like this compound, the HOMO and LUMO are often delocalized across the π-system of the benzene (B151609) ring and the substituents. researchgate.net The specific distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. oaji.net
The study of polarizability and hyperpolarizability is essential for identifying materials with potential applications in nonlinear optics (NLO). Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β) is the next higher-order term, responsible for NLO phenomena. researchgate.net
Computational methods, often based on DFT, can be used to calculate these properties. researchgate.net For a molecule like this compound, the presence of strong electron-donating (methoxy) and electron-withdrawing (nitro, trifluoromethyl) groups can lead to a significant intramolecular charge transfer. This charge transfer character is a key factor for a large hyperpolarizability value. The calculated values of the dipole moment (μ), mean polarizability (α), and the first static hyperpolarizability (β) can be used to assess the NLO potential of the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution around a molecule. Different colors on the MEP surface indicate different values of the electrostatic potential. nih.gov
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen. nih.gov
Blue regions represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov
Green regions denote areas of neutral or near-zero potential.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups. Positive potential might be located around the hydrogen atoms of the benzene ring and the carbon atom of the trifluoromethyl group, indicating these as potential sites for nucleophilic interactions. nih.govnih.gov
Computational Prediction and Experimental Validation of Spectroscopic Parameters
Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. researchgate.net The prediction of chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.
For this compound, the predicted chemical shifts can be correlated with the electronic environment of each nucleus. The electron-withdrawing effects of the nitro and trifluoromethyl groups would cause the nearby aromatic protons and carbons to be deshielded, resulting in higher chemical shifts (downfield). Conversely, the electron-donating methoxy group would shield adjacent nuclei, leading to lower chemical shifts (upfield). While specific experimental spectra are not provided here, a predicted dataset illustrates the expected chemical shifts.
Predicted ¹H NMR Chemical Shifts for this compound The following data is illustrative and based on general principles of NMR spectroscopy.
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H (attached to C2) | 7.8 - 8.0 | Singlet or Doublet |
| H (attached to C4) | 7.6 - 7.8 | Doublet or Triplet |
| H (attached to C6) | 7.9 - 8.1 | Singlet or Doublet |
Predicted ¹³C NMR Chemical Shifts for this compound The following data is illustrative and based on general principles of NMR spectroscopy.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-OCH₃) | 160 - 165 |
| C2 | 110 - 115 |
| C3 (C-NO₂) | 148 - 152 |
| C4 | 115 - 120 |
| C5 (C-CF₃) | 130 - 135 (quartet due to C-F coupling) |
| C6 | 120 - 125 |
| C (in OCH₃) | 55 - 60 |
Comparing such predicted spectra with experimentally obtained data allows for the validation of the computational model and provides a confident assignment of the molecule's structure. nih.govuni-muenchen.de
Vibrational Frequency Analysis using Fourier Transform Infrared (FT-IR) and FT-Raman Simulations
Theoretical calculations are indispensable for interpreting the complex spectra of large molecules. esisresearch.org By employing methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), a theoretical vibrational spectrum can be generated. nih.gov This simulated spectrum is then compared with experimental data, allowing for a detailed assignment of the observed absorption and scattering bands. researchgate.net
The key vibrational modes for this compound can be assigned based on established frequency regions for its constituent functional groups, drawing analogies from studies on similar substituted aromatic compounds. esisresearch.orgorientjchem.org
-CF3 Group Vibrations: The trifluoromethyl group is expected to exhibit strong stretching vibrations.
-NO2 Group Vibrations: The nitro group is characterized by distinct symmetric and asymmetric stretching modes. These are typically strong absorbers in the IR spectrum.
-OCH3 Group Vibrations: The methoxy group will show C-H stretching vibrations as well as characteristic C-O-C stretching modes. esisresearch.org
Aromatic Ring Vibrations: The benzene ring has several characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The substitution pattern (1,3,5-trisubstituted) influences the exact frequencies and intensities of these modes. esisresearch.org
A summary of the expected vibrational frequencies based on data from related compounds is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Methoxy C-H | Asymmetric/Symmetric Stretching | ~2950 - 2850 |
| Nitro (-NO₂) ** | Asymmetric Stretching | ~1560 - 1520 |
| Aromatic C=C | Ring Stretching | ~1600 - 1450 |
| Nitro (-NO₂) ** | Symmetric Stretching | ~1350 - 1320 |
| Methoxy C-O-C | Asymmetric/Symmetric Stretching | ~1260 / ~1050 |
| Trifluoromethyl (-CF₃) | Stretching | ~1350 - 1150 |
| Aromatic C-H | Out-of-plane Bending | ~900 - 675 |
Mass Spectrometry Analysis and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides mass spectral data for this compound (CAS No. 328-79-0), which has a molecular weight of 221.13 g/mol . nist.gov
Under electron ionization (EI), this compound will form a molecular ion (M⁺•) corresponding to its molecular weight. This molecular ion then undergoes a series of fragmentation reactions, breaking at its weakest bonds and forming characteristic fragment ions. The elucidation of these fragmentation pathways helps to confirm the molecule's structure.
The expected fragmentation pattern would likely involve:
Loss of a methyl radical (•CH3) from the methoxy group.
Loss of the nitro group (•NO2) or neutral nitric oxide (NO) and nitrogen dioxide (NO2).
Cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH3) or formaldehyde (B43269) (CH2O).
Expulsion of a fluorine atom or the entire -CF3 group.
The relative abundance of these fragments in the mass spectrum provides insight into the stability of the ions formed.
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral(s) |
| 221 | [C₈H₆F₃NO₃]⁺• (Molecular Ion) | - |
| 206 | [C₇H₃F₃NO₃]⁺• | •CH₃ |
| 191 | [C₈H₆F₃O₂]⁺ | •NO |
| 175 | [C₈H₆F₃O]⁺• | •NO₂ |
| 160 | [C₇H₃F₃O₂]⁺• | •CH₃, •NO |
| 145 | [C₇H₃F₃]⁺• | •NO₂, •OCH₂ |
| 125 | [C₆H₃F₂]⁺ | •NO₂, •OCH₃, •F |
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Nitroaromatic Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity or other properties, such as toxicity. mdpi.com For nitroaromatic compounds (NACs), QSAR is a valuable tool for predicting their environmental fate and toxicological effects without extensive animal testing. mdpi.comnih.gov These studies have shown that the toxicity of NACs is often linked to specific molecular descriptors. nih.gov
Key findings from QSAR studies on nitroaromatics include:
Hydrophobicity: Often represented by the octanol/water partition coefficient (LogKow), hydrophobicity is frequently a key descriptor. For some classes of NACs, toxicity shows a linear relationship with LogKow, indicating that the ability of the compound to partition into biological membranes is a critical factor. mdpi.com
Electronic Properties: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is another crucial descriptor, particularly for predicting mutagenicity. mdpi.com A lower ELUMO value indicates a greater electron-accepting ability, which is related to the mechanism of action for many NACs that involves nitroreduction. mdpi.com
Structural Factors: The presence and position of various substituents on the aromatic ring significantly influence toxicity. nih.gov For instance, the presence of an amino group (-NH2) can decrease toxicity, while other groups can enhance it. mdpi.com The mutual influence of substituents on the benzene ring plays a determining role in the variation of toxicity. nih.gov
While specific QSAR models for this compound are not detailed in the available literature, its properties can be inferred from general models. The presence of the electron-withdrawing nitro and trifluoromethyl groups would be expected to lower its ELUMO, potentially increasing its reactivity and biological activity compared to non-substituted aromatics. The methoxy group, being an electron-donating group, would modulate these electronic effects.
Computational Assessment of Thermal Decomposition Enthalpies and Related Hazards for Nitroaromatic Compounds
The thermal stability of nitroaromatic compounds is a critical safety consideration, as many are energetic materials. researchgate.net Computational chemistry provides methods to predict thermal hazards, such as the heat of decomposition (ΔHd) and decomposition onset temperatures. researchgate.net These models are often simpler to apply than purely experimental methods and can be used for preliminary hazard assessment. researchgate.net
For many nitroaromatic compounds, the initial and rate-determining step in thermal decomposition is the homolytic cleavage of the carbon-nitro (C-NO2) bond. dtic.mil However, the decomposition mechanism can be influenced by other substituents on the aromatic ring, especially those in the ortho position to the nitro group. researchgate.net
Computational studies on related compounds have established several key points:
The heat of decomposition for nitroaromatics can be predicted using models based on their molecular structure, including the number of nitro groups and the presence of other structural moieties. researchgate.net
The C-NO2 bond dissociation enthalpy for nitroaromatics is a key parameter, with typical values falling in a predictable range. researchgate.net
Alternative decomposition pathways, such as nitro-nitrite isomerization, can also occur, particularly in the gas phase or dilute solutions. dtic.mil
In the case of this compound, thermal decomposition would likely initiate with the cleavage of the C-NO2 bond. The process would generate gaseous products, including carbon oxides, nitrogen oxides, and hydrogen fluoride. synquestlabs.com Computational models could be employed to estimate the enthalpy of this decomposition reaction and predict the temperature at which rapid energy release begins, providing essential information for safe handling and storage.
Derivatives and Analogs of 3 Methoxy 5 Nitrobenzotrifluoride in Research
Synthesis and Characterization of Substituted 3-Methoxy-5-nitrobenzotrifluoride Derivatives
The synthesis of derivatives based on the this compound core structure often involves multi-step processes, beginning with the strategic introduction of functional groups onto a benzotrifluoride (B45747) starting material. A common initial step is the nitration of benzotrifluoride to produce 3-nitrobenzotrifluoride (B1630513). Subsequent reactions can then be employed to introduce other desired substituents. For instance, the synthesis of 3-amino-2-methylbenzotrifluoride has been achieved by reacting 3-nitrobenzotrifluoride with a methylating agent followed by the reduction of the nitro group.
The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the reactivity of the aromatic ring, facilitating nucleophilic substitution reactions. This property is often exploited in the synthesis of derivatives. For example, in the synthesis of related nitrobenzanthrone derivatives, the presence of the nitro group allows for the substitution of a bromine atom to proceed more rapidly and at lower temperatures than in the non-nitrated analogue. researchgate.net This principle can be applied to precursors of this compound derivatives, where a leaving group, such as a halogen, can be displaced by various nucleophiles to introduce a wide range of functional groups.
A notable example of derivative synthesis involves the reaction of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole in the presence of a mild base. This reaction results in the formation of 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole, which can then be further modified, for instance, by the reduction of the nitro group to an amine. This highlights a viable pathway for creating derivatives with heterocyclic substituents.
The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the nitro (NO₂) and methoxy (B1213986) (O-CH₃) groups.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which should match the calculated values for the proposed structure.
For crystalline derivatives, X-ray diffraction analysis of single crystals can provide an unambiguous determination of the three-dimensional molecular structure.
Investigation of Structure-Activity Relationships (SAR) within Derivative Series in Medicinal Chemistry
The exploration of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their potential as therapeutic agents.
A relevant example can be drawn from the study of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, which act as antagonists for the P2Y6 receptor, a target for inflammatory and neurodegenerative diseases. nih.govconsensus.app In this series, which shares the key nitro and trifluoromethyl functionalities, researchers systematically introduced various alkynyl analogues at the 6-position of the chromene ring. nih.gov They observed that the introduction of certain groups, such as trialkylsilyl-ethynyl and p-carboxyphenyl-ethynyl, led to antagonists with significantly greater affinity for the receptor compared to the parent compound. nih.gov This demonstrates that even sterically demanding groups can be accommodated at this position without a loss of affinity, highlighting the flexibility for derivatization. nih.gov Conversely, replacing the nitro group with a carboxylic acid or an ester group resulted in a complete loss of affinity, underscoring the critical role of the nitro group in the biological activity of this particular series. nih.gov
The general principles of SAR involve systematically altering different parts of the lead molecule and assessing the impact on its biological activity. For a hypothetical series of this compound derivatives, an SAR study might involve:
Modification of the Methoxy Group: Replacing the methoxy group with other alkoxy groups of varying chain lengths or with a simple hydroxyl group could probe the importance of this substituent's size and hydrogen-bonding capacity.
Alteration of the Nitro Group Position: Synthesizing isomers with the nitro group at different positions on the aromatic ring would reveal the optimal placement for biological activity.
Substitution on the Aromatic Ring: Introducing additional substituents (e.g., halogens, alkyl groups) at the remaining open positions on the benzene (B151609) ring could enhance potency or selectivity.
Replacement of the Nitro Group: Investigating bioisosteric replacements for the nitro group (e.g., cyano, sulfonyl groups) could lead to compounds with improved pharmacokinetic properties.
Structure-Activity Correlations in Agrochemical Applications of Derivatives
The trifluoromethyl and nitro functional groups are prevalent in many commercially successful agrochemicals. Therefore, derivatives of this compound represent a promising scaffold for the development of new pesticides. Structure-activity relationship (SAR) studies in this context aim to correlate molecular structure with properties such as herbicidal, insecticidal, or fungicidal activity.
While specific SAR studies on this compound derivatives in agrochemicals are not widely published, valuable insights can be gained from related classes of compounds. For example, the trifluoromethyl group is a key component in many herbicides. Its high lipophilicity can enhance the uptake and transport of the molecule within the plant. nih.gov
A hypothetical SAR study for agrochemical applications of this compound derivatives might explore the following:
Impact of Substituent Position: The relative positions of the methoxy, nitro, and trifluoromethyl groups can significantly affect the molecule's interaction with its biological target in a pest or weed.
Nature of Additional Substituents: The introduction of different functional groups onto the aromatic ring can modulate the compound's spectrum of activity, soil mobility, and persistence. For instance, the addition of a chlorine atom is a common strategy in agrochemical design.
Physicochemical Properties: Properties such as lipophilicity (LogP), water solubility, and vapor pressure are critical for the performance of an agrochemical and are directly influenced by the molecular structure.
The data from such studies would be crucial for designing new derivatives with improved efficacy, selectivity, and environmental profiles.
Impact of Functional Group Modifications on Research Outcomes and Compound Properties
The modification of the key functional groups in this compound—the methoxy, nitro, and trifluoromethyl groups—has a profound impact on the physicochemical properties and, consequently, the biological activity of the resulting derivatives.
The Trifluoromethyl Group (CF₃): This group is known for its high electronegativity and lipophilicity. nih.govnih.gov The replacement of a methyl group with a trifluoromethyl group can significantly increase a molecule's metabolic stability by blocking sites of oxidative metabolism. nih.gov Its strong electron-withdrawing nature also influences the electronic properties of the aromatic ring.
The Methoxy Group (OCH₃): The methoxy group is an electron-donating group. Its presence can influence the reactivity of the aromatic ring and its binding to biological targets. The position of the methoxy group is also critical. Studies on other classes of compounds, such as β-diketones, have shown that changing the position of the methoxy group on the aromatic ring can lead to complexes with distinct spatial structures and can alter their bioavailability and biological activity. mdpi.com
The Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. Its presence is often essential for the biological activity of many compounds. nih.gov For instance, in some series of bioactive molecules, the nitro group is crucial for their mechanism of action, and its replacement leads to a loss of activity. nih.gov The position of the nitro group on an aromatic ring can also dramatically affect the biological activity of a compound, as has been demonstrated in studies of chalcones. mdpi.com Furthermore, the nitro group can be metabolically reduced in biological systems to form reactive intermediates, a factor that must be considered in drug design. researchgate.net
Environmental and Process Safety Considerations in Research and Development
Toxicity Studies of Nitroaromatic Compounds and Analogues within Research Datasets
Nitroaromatic compounds constitute a significant class of chemicals with widespread industrial applications, but also with notable environmental and toxicological concerns. nih.gov As a member of this class, 3-Methoxy-5-nitrobenzotrifluoride's potential biological impact can be inferred by studying its structural analogues. Nitroaromatic compounds are recognized as a considerable threat, particularly from sources like vehicle pollution. nih.gov
The toxicity of these compounds is diverse and affects various biological systems. nih.gov A unifying mechanism for their toxic effects often involves electron transfer processes, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells. nih.gov Research has identified numerous toxic manifestations associated with this class of compounds.
| Toxic Manifestation | Description |
| Mutagenicity | Capable of inducing genetic mutations. |
| Carcinogenicity | Capable of causing cancer. |
| General Systemic Toxicity | Harmful effects on various organ systems. |
| Oxidative Stress | Imbalance between free radicals and antioxidants, leading to cellular damage. |
Studies have focused on a range of nitroaromatic structures, including derivatives of benzene (B151609), biphenyls, and polycyclic aromatic hydrocarbons, to understand their hazardous potential. nih.gov The presence of the nitro group is a key determinant of their toxicological profile.
Computational Approaches to Predicting Toxicity Profiles and Environmental Fate
Computational toxicology offers powerful tools for the preliminary assessment of a chemical's potential hazards, reducing the need for extensive animal testing. scribd.com For nitroaromatic compounds, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. These methods establish a correlation between the chemical structure of a compound and its biological activity, including toxicity. researchgate.net
A method has been developed to estimate the 50% lethal dose concentration for rats (LD50), a common measure of acute toxicity, for nitroaromatic compounds. researchgate.net This prediction is based on a core function that considers the number of alkyl and nitro groups relative to the molecular weight of the compound. researchgate.net The presence of other structural features can then be used to refine the toxicity prediction. researchgate.net Such models have shown reliable predictions for a variety of nitroaromatic compounds, with results comparable to experimental data. researchgate.net
Fluorination, a key feature of this compound, is another area where computational studies are applied. The inclusion of fluorine atoms can significantly alter a molecule's properties, potentially enhancing stability and reactivity. emerginginvestigators.org Computational quantum chemical studies help in understanding these effects by evaluating molecular geometry, charge distribution, and frontier molecular orbitals. emerginginvestigators.org These computational analyses can help identify potential metabolic liabilities and guide the design of safer chemicals. nih.gov The breakdown of fluorinated compounds in the environment is also a concern, and computational chemistry is used alongside analytical techniques to identify potentially persistent and toxic degradation products. bohrium.com
| Computational Method | Application in Toxicity and Safety Assessment |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts toxicity (e.g., LD50) based on molecular structure, such as the number of nitro and alkyl groups. researchgate.net |
| Quantum Chemistry Calculations (e.g., Hartree-Fock theory) | Evaluates molecular geometry, charge, and orbitals to predict chemical stability and reactivity of fluorinated compounds. emerginginvestigators.org |
| Reactive Molecular Dynamics (RMD) | Simulates decomposition pathways and product formation at high temperatures to understand thermal hazards. nih.gov |
| Analysis of Chemical-Gene Interactions | In silico screening of interactions with biological pathways to identify potential mechanisms of toxicity. scribd.com |
Process Safety Assessments in the Synthesis of Fluorinated Nitroaromatics
The synthesis of fluorinated nitroaromatics involves highly energetic reactions that demand rigorous process safety assessments to prevent runaway reactions and ensure safe handling. Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal risks associated with these processes. researchgate.net
Nitration, the introduction of a nitro group onto an aromatic ring, is a cornerstone of the synthesis of compounds like this compound. This process is notoriously exothermic, releasing a significant amount of heat that must be carefully managed. mdpi.com The use of mixed acids (e.g., fuming nitric acid and concentrated sulfuric acid) generates highly reactive nitronium ions (NO2+), an exothermic process in itself, which then react vigorously with the aromatic substrate. mdpi.com
Calorimetric studies of similar nitration processes provide critical safety data. For instance, the semi-batch nitration of a fluorinated compound was found to have a significant adiabatic temperature rise (ΔTad), indicating a large potential for temperature increase if cooling were to fail. mdpi.com The quenching step, where the reaction mixture is added to water, can also be extremely hazardous due to the heat of dilution of strong acids, leading to an even greater adiabatic temperature rise. mdpi.com
| Process Step | Parameter | Value | Significance |
| Nitration | Adiabatic Temperature Rise (ΔTad) | 81.86 °C | High potential for thermal runaway during the reaction. mdpi.com |
| Quenching | Adiabatic Temperature Rise (ΔTad) | 191.74 °C | Extreme exothermicity upon dilution, risk of boiling and splashing. mdpi.com |
| Nitration Solution | First Exothermic Event | 106.00 °C - 112.00 °C | Initial decomposition event releasing 35.05 kJ/kg of heat. mdpi.com |
| Nitration Solution | Second Exothermic Event | 127 °C - 165.05 °C | A smaller heat release of 5.85 kJ/kg. mdpi.com |
Understanding the thermal stability and decomposition behavior of the final product and any intermediates is crucial for safe storage and handling. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are employed to determine key safety parameters. mdpi.com
DSC analysis can identify the onset temperature of decomposition and the total heat released during this process. For example, studies on nitrobenzoic acid isomers show significant exothermic decomposition, with the heat of decomposition (ΔHd) ranging from 327.05 to 1003.98 J/g. scielo.br Similarly, a study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a structurally related compound, determined its decomposition temperature to be around 273 °C in a closed system, with a critical temperature of thermal explosion calculated to be 249.03 °C. mdpi.com This data is vital for defining safe operating and storage temperatures. mdpi.comscielo.br For instance, based on thermal safety parameters, it has been recommended that the storage temperature for nitrobenzoic acids should not exceed 165 °C. scielo.br
| Compound/Material | Analytical Method | Key Finding | Value |
| Nitrobenzoic Acid Isomers | DSC | Heat of Decomposition (ΔHd) | 327.05 - 1003.98 J/g |
| p-Nitrobenzoic acid (PNBA) | DSC | Heat of Decomposition (β = 1 °C/min) | 1003.98 J/g |
| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | DSC (closed) | Decomposition Temperature | 273 °C |
| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | Calculation | Critical Temperature of Thermal Explosion (Tb) | 249.03 °C |
| Fuming Nitric Acid | DSC | Onset Temperature (Tonset) | 379.71 °C |
| Fuming Nitric Acid | DSC | Decomposition Enthalpy (ΔH) | 488.16 kJ/kg |
Q & A
What are the standard synthetic routes for 3-Methoxy-5-nitrobenzotrifluoride, and how can intermediates be characterized?
Level: Basic
Answer:
The synthesis of this compound typically involves nitration and trifluoromethylation steps. A common approach is to start with a methoxy-substituted benzene derivative, introduce the nitro group via controlled nitration (e.g., using HNO₃/H₂SO₄), followed by trifluoromethylation using reagents like CF₃Cu or CF₃I under catalytic conditions . Intermediates should be characterized using:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and trifluoromethyl group integration .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline intermediates are obtained) to resolve stereochemical ambiguities .
How can researchers optimize reaction yields for the trifluoromethylation step?
Level: Advanced
Answer:
Yield optimization requires addressing competing side reactions (e.g., over-nitration or dehalogenation). Key strategies include:
- Temperature control : Maintaining sub-0°C during nitration minimizes byproducts .
- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) enhance regioselectivity in trifluoromethylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reagent solubility and reaction homogeneity .
- In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction conditions dynamically .
What methods are recommended for resolving contradictions in NMR spectral data during structure elucidation?
Level: Advanced
Answer:
Contradictions in NMR data (e.g., unexpected coupling patterns or chemical shifts) can arise from dynamic effects or impurities. Mitigation approaches include:
- Multi-technique validation : Cross-check with IR spectroscopy (for functional groups) and HRMS (for molecular composition) .
- Variable-temperature NMR : Detect conformational changes or rotamers causing signal splitting .
- Computational modeling : Compare experimental ¹³C/¹⁹F chemical shifts with density functional theory (DFT)-calculated values .
- Iterative synthesis : Reproduce the compound via alternative routes to confirm structural consistency .
What safety protocols are critical when handling this compound in the laboratory?
Level: Basic
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., NOx during nitration) .
- Waste disposal : Segregate nitro-containing waste and neutralize acidic byproducts before disposal .
- Fire safety : Use CO₂ or dry chemical extinguishers; avoid water for solvent fires .
How can computational tools predict the reactivity of this compound in novel reactions?
Level: Advanced
Answer:
- Reaction pathway prediction : AI-driven platforms (e.g., Template_relevance models) analyze PubChem and Reaxys databases to propose viable mechanisms .
- Frontier molecular orbital (FMO) analysis : Identify electrophilic/nucleophilic sites via HOMO-LUMO energy gaps calculated using Gaussian or ORCA .
- Solvent effect modeling : COSMO-RS simulations predict solvation effects on reaction rates and selectivity .
- Transition state analysis : Locate energy barriers using QM/MM methods to refine synthetic routes .
What are the challenges in purifying this compound, and how can they be addressed?
Level: Advanced
Answer:
Challenges include low solubility in common solvents and co-elution of nitro byproducts. Solutions involve:
- Fractional crystallization : Use mixed solvents (e.g., hexane/EtOAc) to exploit solubility differences .
- Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for high-resolution separation .
- Derivatization : Convert the compound into a more soluble intermediate (e.g., silylation of hydroxyl groups) for easier purification .
How do steric and electronic effects influence the reactivity of the trifluoromethyl group?
Level: Advanced
Answer:
- Steric effects : The bulky CF₃ group hinders electrophilic aromatic substitution at adjacent positions, favoring meta-substitution .
- Electronic effects : The strong electron-withdrawing nature of CF₃ deactivates the ring, requiring activating groups (e.g., methoxy) for further functionalization .
- Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., mono-nitration), while higher temperatures drive thermodynamic outcomes .
What analytical techniques are most effective for detecting trace impurities in the final product?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
